4-acetyl-1H-pyrrole-2-carbaldehyde
CAS No.: 16168-92-6
Cat. No.: VC21024643
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 16168-92-6 |
---|---|
Molecular Formula | C7H7NO2 |
Molecular Weight | 137.14 g/mol |
IUPAC Name | 4-acetyl-1H-pyrrole-2-carbaldehyde |
Standard InChI | InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3 |
Standard InChI Key | YTVCNLYEPORLTG-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CNC(=C1)C=O |
Canonical SMILES | CC(=O)C1=CNC(=C1)C=O |
Introduction
Chemical Identity and Basic Properties
4-Acetyl-1H-pyrrole-2-carbaldehyde is a five-membered aromatic heterocycle containing a nitrogen atom. It bears two important functional groups: an acetyl group at the C-4 position and an aldehyde group at the C-2 position of the pyrrole ring. This bifunctionalized pyrrole provides multiple reactive sites for further chemical transformations .
Identification Parameters
The compound is characterized by several identification parameters as shown in Table 1:
Table 1: Identification Parameters of 4-Acetyl-1H-pyrrole-2-carbaldehyde
Parameter | Value |
---|---|
CAS Registry Number | 16168-92-6 |
Molecular Formula | C₇H₇NO₂ |
Molecular Weight | 137.14 g/mol |
IUPAC Name | 4-acetyl-1H-pyrrole-2-carbaldehyde |
SMILES Notation | CC(=O)C1=CNC(=C1)C=O |
InChI | InChI=1S/C7H7NO2/c1-5(10)6-2-7(4-9)8-3-6/h2-4,8H,1H3 |
InChIKey | YTVCNLYEPORLTG-UHFFFAOYSA-N |
Synonyms
The compound is also known by several alternative names in the scientific literature:
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4-Acetyl-2-formylpyrrole
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1H-Pyrrole-2-carboxaldehyde, 4-acetyl- (9CI)
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4-Acetylpyrrole-2-carboxaldehyde
Physical and Chemical Properties
4-Acetyl-1H-pyrrole-2-carbaldehyde possesses distinct physical and chemical properties that influence its behavior in various chemical environments and reactions.
Physical Properties
The compound typically appears as a yellow to brown liquid or solid, depending on its purity and form. Its physical state may vary based on temperature and environmental conditions . The recommended storage condition is refrigeration to maintain stability .
Structural Characteristics
Crystal structure analysis reveals important structural features of the compound. The pyrrole ring exhibits near planarity with slight deviations from the functional groups. The crystal structure is determined by classical intermolecular N—H⋯O (H1A⋯O2 = 2.11 Å) hydrogen bonding and weak C—H⋯O (H7A⋯O1 = 2.54 Å) interactions, which assemble the molecules into a one-dimensional chain structure .
Table 2: Selected Bond Lengths and Angles in Crystal Structure
Bond/Angle | Measurement |
---|---|
N1—C4 | 1.325 (2) Å |
N1—C2 | 1.373 (2) Å |
O2—C6 | 1.2207 (18) Å |
C2—C3 | 1.372 (2) Å |
C2—C1 | 1.429 (2) Å |
O1—C1 | 1.211 (2) Å |
C4—N1—C2 | 109.91 (13)° |
C3—C2—N1 | 107.02 (13)° |
C3—C2—C1 | 131.19 (15)° |
Electronic Properties
The pyrrole ring in this compound makes dihedral angles of 4.50(9)° and 2.06(8)° with the aldehyde and acetyl groups, respectively . This near-planar arrangement suggests a high degree of conjugation between the pyrrole ring and the carbonyl groups, which contributes to the compound's electronic properties and reactivity .
Predicted Properties
Computational analysis has predicted several properties of the compound, including collision cross-section values, which are relevant for mass spectrometry and analytical applications .
Table 3: Predicted Collision Cross Section Values
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 138.05496 | 127.5 |
[M+Na]⁺ | 160.03690 | 138.2 |
[M+NH₄]⁺ | 155.08150 | 134.7 |
[M+K]⁺ | 176.01084 | 135.3 |
[M-H]⁻ | 136.04040 | 127.0 |
[M+Na-2H]⁻ | 158.02235 | 132.0 |
[M]⁺ | 137.04713 | 128.5 |
[M]⁻ | 137.04823 | 128.5 |
Synthesis Methods
Several synthetic routes have been developed to prepare 4-acetyl-1H-pyrrole-2-carbaldehyde, with the most common methods described below.
Vilsmeier-Haack and Friedel-Crafts Reaction
The compound can be efficiently synthesized via a one-pot Vilsmeier-Haack reaction followed by a Friedel-Crafts acylation. This method involves the following steps:
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Formation of a Vilsmeier reagent from dimethylformamide (DMF) and oxalyl chloride
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Reaction of the Vilsmeier reagent with pyrrole
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Subsequent Friedel-Crafts acylation using aluminum chloride and acetyl chloride
The detailed procedure involves:
"A solution of dimethylformamide (5.5 mmol) in 1,2-dichloroethane (10 ml) in a 3-necked flask was cooled in an ice bath. To the stirred and cooled solution was added a solution of oxalyl chloride (5.5 mmol) in 1,2-dichloroethane (10 ml) over a period of 10 min. The suspension was then allowed to stir at room temperature for 15 min. The suspension was cooled in ice and a solution of pyrrole (5 mmol) in 1,2-dichloroethane (10 ml) was added over 10 min. To this was added aluminum chloride (11 mmol), followed by acetyl chloride (5 mmol), rapidly and at room temperature. The mixture was stirred for 3 h."
Oxidative Annulation Method
An alternative synthetic approach involves oxidative annulation and C sp³-H to C=O oxidation, which has been reported as an efficient and practical de novo synthesis. This method allows the preparation of pyrrole-2-carbaldehyde derivatives from aryl methyl ketones, arylamines, and acetoacetate esters .
The advantages of this approach include:
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Avoidance of stoichiometric quantities of hazardous oxidants
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Scalability for larger production
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Mechanistic studies indicate that the aldehyde oxygen atom originates from molecular oxygen
Category | Classification |
---|---|
Signal Word | Warning |
Hazard Statements | H302: Harmful if swallowed |
H315: Causes skin irritation | |
H319: Causes serious eye irritation | |
H335: May cause respiratory irritation | |
Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray |
Occupational Exposure Band | E ≤ 0.01 mg/m³ |
Applications and Biological Activities
4-Acetyl-1H-pyrrole-2-carbaldehyde has potential applications in various scientific fields due to its unique structural features and reactivity.
Medicinal Chemistry
The compound and its derivatives have been investigated for various biological properties. Pyrrole derivatives in this category have been reported to exhibit:
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Anti-bacterial activity
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Anti-inflammatory properties
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Anti-oxidant effects
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Anti-tumor potential
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Anti-fungal properties
Synthetic Building Block
The compound serves as an important building block in organic synthesis, particularly for constructing more complex molecules due to the presence of two carbonyl functionalities that can participate in various transformations :
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The aldehyde group can undergo oxidation, reduction, condensation, and nucleophilic addition reactions
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The acetyl group provides opportunities for condensation, acylation, and other reactions
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The pyrrole N-H group can be derivatized through N-alkylation or N-acylation
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